

HaloPROTAC-E ubiquitin-proteasome system mechanism

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Compound Focus: HaloPROTAC-E

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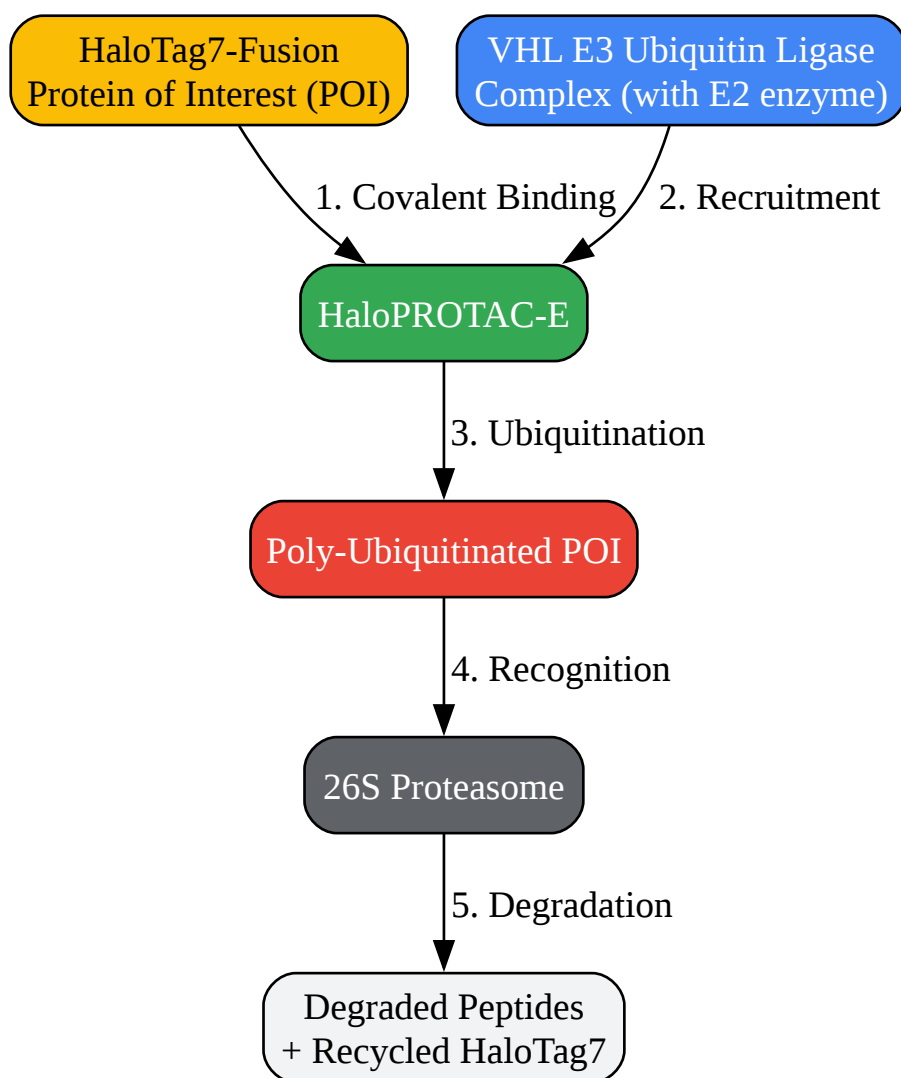
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Mechanism of Action of HaloPROTAC-E

HaloPROTAC-E is a heterobifunctional molecule that acts as a catalytic recruiter, bringing a target protein into proximity with the cellular machinery that marks it for destruction. The process can be broken down into four key steps [1] [2]:

- **Binding:** One end of **HaloPROTAC-E** covalently binds to the HaloTag7 domain, which is genetically fused to your protein of interest (POI). The other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex [1].
- **Ubiquitination:** The forced proximity facilitates the transfer of ubiquitin (Ub) molecules from the E2 conjugating enzyme (which is partnered with the VHL E3 ligase) onto lysine residues on the surface of the POI [2].
- **Recognition & Degradation:** The poly-ubiquitinated POI is recognized by the 26S proteasome [1].
- **Recycling:** The proteasome degrades the POI into small peptides and recycles the HaloTag7 domain for potential future use [2].

The following diagram illustrates this multi-step mechanism:



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Key Quantitative Degradation Data

The potency and effectiveness of **HaloPROTAC-E** have been quantified in cellular models for specific targets [1] [3]:

Target Protein	Cell Line	DC ₅₀ (nM)	Maximum Degradation (D _{max})	Time to 50% Degradation
SGK3-Halo	HEK293	3 - 10	~95% (at 48 h)	~30 minutes

Target Protein	Cell Line	DC ₅₀ (nM)	Maximum Degradation (Dmax)	Time to 50% Degradation
Halo-VPS34	HEK293	3 - 10	~95% (at 48 h)	Data not specified

Additional Findings [1]:

- **Selectivity:** Global proteomics analysis confirmed that **HaloPROTAC-E** is highly selective, degrading only the Halo-tagged VPS34 and its core complex partners (VPS15, Beclin1, ATG14) without significantly affecting other proteins.
- **Functional Blockade:** Degradation of Halo-tagged SGK3 successfully blocked the phosphorylation of its downstream substrate, NDRG1, confirming that the technology can disrupt specific signaling pathways.

Experimental Protocols

The data in the table above was generated using the following key methodological approaches [1]:

Cell Line Generation (CRISPR/Cas9 Knock-in)

- **Objective:** To create physiologically relevant models expressing endogenous proteins fused with HaloTag7.
- **Method:** CRISPR/Cas9 gene editing was used in HEK293 cells to insert the HaloTag7 sequence at the N-terminus of the **VPS34** gene or the C-terminus of the **SGK3** gene. The C-terminal tag for SGK3 was chosen to avoid interfering with its N-terminal PX domain function [1].
- **Validation:** Knock-in clonal lines were validated via DNA sequencing and immunoblotting. Confocal microscopy using a fluorescent HaloTag ligand (e.g., TMR Ligand) confirmed that the tagged proteins maintained correct subcellular localization (e.g., endosomal puncta colocalizing with Rab5) [1].

Degradation and Functional Assays

- **Treatment:** The generated knock-in cell lines were treated with **HaloPROTAC-E** over a concentration range (e.g., 0 - 1000 nM) and various time courses (0 - 48 hours) [1] [3].
- **Degradation Measurement:** Target protein levels were typically quantified by **immunoblotting** with antibodies against the target protein or the HaloTag, followed by densitometry analysis. In some

cases, flow cytometry was used to measure the loss of fluorescence in cells expressing a GFP-HaloTag7 fusion [2].

- **Functional Validation:**
 - **SGK3 Pathway:** Phosphorylation of the SGK3 substrate NDRG1 was assessed by immunoblotting with a phospho-specific antibody to confirm pathway inhibition upon SGK3 degradation [1].
 - **VPS34 Complex Stability:** Immunoprecipitation of VPS34 followed by immunoblotting for its complex partners (VPS15, Beclin1) verified that the HaloTag did not disrupt complex integrity [1].
 - **Selectivity Assessment:** Quantitative global proteomics (e.g., TMT or SILAC mass spectrometry) was performed to unbiasedly assess the selectivity of **HaloPROTAC-E** across thousands of cellular proteins [1].

Key Technical Considerations for Your Research

When designing experiments with **HaloPROTAC-E**, keep these factors in mind:

- **Tag Placement is Critical:** The location of the HaloTag (N- or C-terminus) can significantly impact the function and stability of the protein of interest. A localization and functional assay should be conducted after knock-in to confirm the tag does not disrupt native protein biology [1].
- **E3 Ligase Compatibility:** **HaloPROTAC-E** recruits the VHL E3 ligase. The efficiency of degradation can be influenced by the endogenous expression levels and subcellular localization of VHL relative to your target protein [4].
- **Reversibility:** The degradation induced by **HaloPROTAC-E** is reversible. Removing the compound from the cell culture medium allows for the de novo synthesis of the target protein, enabling studies on protein resynthesis and function [1].
- **Stringent Controls:** Always include control experiments with the enantiomer of the HaloPROTAC (e.g., *ent*-HaloPROTAC3), which has identical physicochemical properties but cannot bind VHL. This confirms that degradation is on-mechanism and dependent on E3 ligase recruitment [2].

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